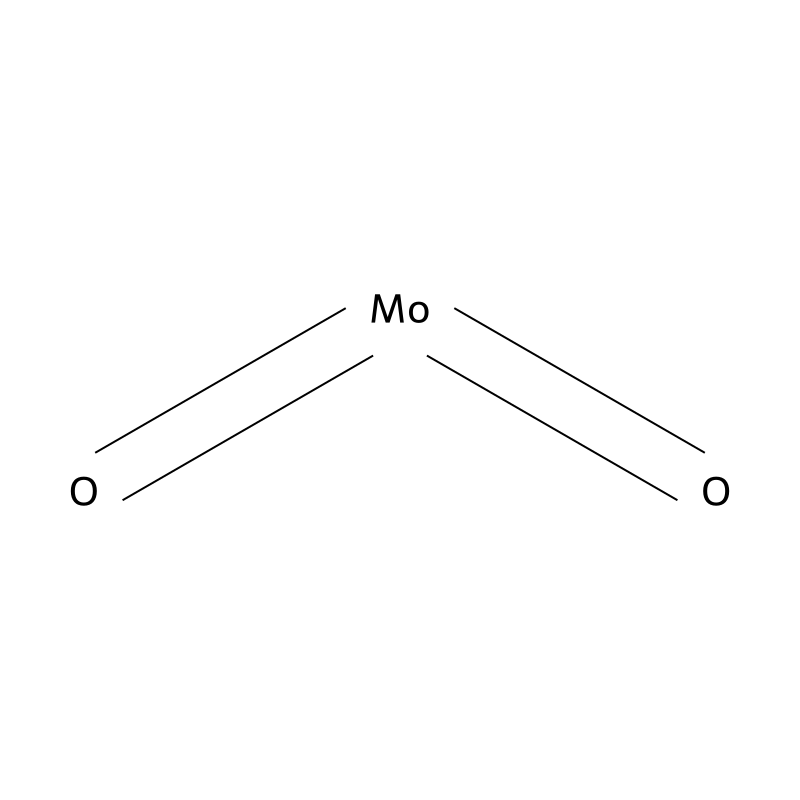Molybdenum dioxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Energy Storage and Conversion
- Lithium-ion batteries: MoO₂ is a promising anode material for lithium-ion batteries due to its high theoretical capacity, good cycling stability, and fast lithium ion diffusion []. Research is ongoing to improve its performance by optimizing its morphology and structure.
- Photocatalysis: MoO₂ can act as a photocatalyst for hydrogen production from water splitting and other energy conversion processes []. Research focuses on enhancing its light absorption and catalytic activity by modifying its composition and morphology.
- Thermoelectrics: MoO₂ exhibits good thermoelectric properties, making it a potential candidate for converting heat into electricity []. Current research aims to improve its conversion efficiency through doping and nanostructuring.
Sensing and Detection
- Gas sensors: MoO₂ shows sensitivity to various gases, including hydrogen, ammonia, and NO₂ []. Research explores its use in developing efficient and selective gas sensors for environmental monitoring and other applications.
- Surface-enhanced Raman spectroscopy (SERS): Recent studies demonstrate that metallic MoO₂ exhibits high stability and strong SERS activity, making it a potential alternative to noble metals for detecting trace amounts of harmful chemicals []. This opens possibilities for developing cost-effective and sensitive SERS platforms.
Biomedical Applications
Molybdenum dioxide is an inorganic compound with the chemical formula MoO₂. It is a violet-colored solid that exhibits metallic conductivity, making it unique among transition metal oxides. The mineralogical form of this compound is known as tugarinovite, which is rarely found in nature. Molybdenum dioxide crystallizes in a monoclinic structure and has a distorted rutile crystal structure, where the molybdenum atoms are off-center, resulting in alternating short and long molybdenum-molybdenum distances .
- Enzymatic Activity: MoO2 nanoparticles have been shown to exhibit peroxidase-like activity, potentially useful in biocatalysis or biosensing applications.
- Antibacterial Properties: Studies indicate MoO2 nanoparticles exhibit antibacterial activity against various pathogens []. The exact mechanism of action remains under investigation [].
Note
More research is needed to fully understand the mechanism of action of MoO2 in biological systems.
Data:
- LD50 (oral, rat) > 5000 mg/kg. (LD50: The dose of a material that causes death in 50% of a test population)
Molybdenum dioxide can be synthesized through several methods:
- Reduction of Molybdenum Trioxide: The most common method involves the reduction of molybdenum trioxide using elemental molybdenum at high temperatures (around 800°C):
- Chemical Transport Method: Single crystals of molybdenum dioxide can be obtained through chemical transport using iodine as a transport agent .
- Hydrothermal Methods: Hydrothermal synthesis techniques can also yield molybdenum dioxide under controlled temperature and pressure conditions.
Molybdenum dioxide shares similarities with several other compounds, particularly those containing molybdenum in different oxidation states:
| Compound Name | Formula | Oxidation State | Unique Features |
|---|---|---|---|
| Molybdenum Trioxide | MoO₃ | +6 | Used in catalysts; more stable than MoO₂ |
| Molybdenum Disulfide | MoS₂ | +4 | Used as a lubricant; exhibits semiconductor properties |
| Molybdenum Dichloride Dioxide | MoO₂Cl₂ | +4 | Precursor for other molybdenum compounds |
| Molybdenum Tetraoxide | MoO₄ | +6 | Less common; used in specialized applications |
| Molybdenum Difluoride | MoF₂ | +4 | Inorganic compound used in various
Physical Description DryPowde
GHS Hazard Statements
Not Classified;
Reported as not meeting GHS hazard criteria by 85 of 90 companies (only ~ 5.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website Other CAS
18868-43-4
Wikipedia
Molybdenum(IV) oxide
General Manufacturing Information
Primary metal manufacturing
Molybdenum oxide (MoO2): ACTIVE Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|








